molecular formula C16H14N8O2 B2431311 1-(pyrazine-2-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide CAS No. 1448127-94-3

1-(pyrazine-2-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide

Cat. No.: B2431311
CAS No.: 1448127-94-3
M. Wt: 350.342
InChI Key: SCQAPQRCUFCHLP-UHFFFAOYSA-N
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Description

1-(pyrazine-2-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is a sophisticated chemical hybrid designed for medicinal chemistry and early-stage drug discovery research. This compound features a unique molecular architecture that incorporates multiple pharmacologically active motifs: a pyrazine ring, an azetidine scaffold, and a tetrazole group . Pyrazine derivatives are recognized for their diverse biological activities and are a subject of investigation in several therapeutic areas . The azetidine ring is a valuable saturated heterocycle used in drug design to modulate properties like metabolic stability and conformation . The 1,2,3,4-tetrazole moiety is a well-known bioisostere for carboxylic acids and other functional groups, often employed to improve solubility, metabolic stability, and to engage in hydrogen bonding with biological targets . The specific combination of these fragments in a single molecule makes it a compelling candidate for researchers exploring new chemical space, particularly in screening for bioactive hits against various biological targets. Its potential research applications span across multiple domains, including serving as a key intermediate in the synthesis of more complex molecules for probing cannabinoid (CB1) receptors or for developing potential antitumor, antimicrobial, and anticonvulsant agents, as suggested by the activities of its constituent parts . The mechanism of action for this specific compound is not yet established and requires empirical determination; its research value lies in its structural novelty and the potential for target engagement driven by its multifunctional design. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(pyrazine-2-carbonyl)-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8O2/c25-15(11-8-23(9-11)16(26)14-7-17-5-6-18-14)20-12-1-3-13(4-2-12)24-10-19-21-22-24/h1-7,10-11H,8-9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQAPQRCUFCHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrazine-2-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized by the cyclization of appropriate amino alcohols or amino acids.

    Coupling Reactions: The final compound is obtained by coupling the tetrazole, pyrazine, and azetidine intermediates using suitable coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(pyrazine-2-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(pyrazine-2-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Modulation of Receptors: The compound may act as an agonist or antagonist of specific receptors, modulating their activity.

    Interaction with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-(pyrazine-2-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide can be compared with other similar compounds, such as:

    Tetrazole Derivatives: Compounds containing the tetrazole ring, which are known for their stability and biological activity.

    Pyrazine Derivatives: Compounds containing the pyrazine ring, which are known for their aromaticity and electronic properties.

    Azetidine Derivatives: Compounds containing the azetidine ring, which are known for their strained ring structure and reactivity.

The uniqueness of this compound lies in its combination of these three rings, which imparts unique chemical and biological properties.

Biological Activity

1-(Pyrazine-2-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring, a tetrazole moiety, and an azetidine structure. The presence of these heterocycles suggests diverse interactions with biological targets. Its molecular formula is C15H15N7O2, and it has a molecular weight of approximately 313.33 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of nitrogen-containing heterocycles may contribute to its ability to scavenge free radicals.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have reported the anticancer properties of pyrazine derivatives. For instance:

  • Case Study : In vitro studies demonstrated that related compounds induced apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .
CompoundCell LineIC50 (μM)
Example AA5490.83
Example BMCF-70.15
Example CHeLa2.85

Antimicrobial Activity

The compound has shown potential antimicrobial effects against both Gram-positive and Gram-negative bacteria. Research indicates that similar pyrazine derivatives possess significant antibacterial properties .

Neuroprotective Effects

Recent studies have suggested that pyrazine derivatives may enhance neuroprotection by reducing oxidative stress in neuronal cell lines. This effect was observed in human neuroblastoma cells with EC50 values indicating effective protection against free radical damage .

Research Findings

A systematic review of literature from 2000 to 2023 highlights the diverse pharmacological activities associated with pyrazine derivatives:

  • Anti-inflammatory : Pyrazine compounds have been noted for their anti-inflammatory effects in various models.
  • Antiparasitic : Some derivatives have shown efficacy against parasites, contributing to their therapeutic potential in infectious diseases .

Q & A

Q. What are the critical steps in synthesizing 1-(pyrazine-2-carbonyl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]azetidine-3-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves three key steps:

Azetidine ring formation : Cyclization of precursors (e.g., β-lactam intermediates) under controlled pH and temperature to minimize side reactions .

Pyrazine-2-carbonyl coupling : Amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF, requiring inert atmospheres to prevent hydrolysis .

Tetrazole functionalization : Copper-catalyzed cycloaddition of nitriles with sodium azide at elevated temperatures (~100°C) .

Q. Optimization strategies :

  • Temperature control : Lower yields (<50%) occur at <80°C due to incomplete tetrazole formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide coupling .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves stereochemical impurities .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms azetidine ring conformation (δ 3.5–4.5 ppm for CH₂ groups) and tetrazole proton environments (δ 8.5–9.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 396.132) .
  • X-ray crystallography : Resolves 3D conformation of the pyrazine-tetrazole pharmacophore, critical for target binding studies .

Intermediate Research Questions

Q. How does the tetrazole moiety influence the compound’s stability and solubility in aqueous buffers?

Answer:

  • Stability : The tetrazole group (pKa ~4.9) exhibits pH-dependent tautomerization, which may lead to degradation under strongly acidic conditions (<pH 3) .

  • Solubility :

    Condition Solubility (mg/mL)
    PBS (pH 7.4)0.12
    10% DMSO/PBS2.8
    Data suggest low aqueous solubility, necessitating formulation with co-solvents (e.g., cyclodextrins) for in vivo studies .

Q. What computational methods are recommended to predict target binding modes of this compound?

Answer:

  • Molecular docking (AutoDock Vina) : Models interactions with targets like kinases or GPCRs, leveraging the tetrazole’s hydrogen-bonding capacity .
  • MD simulations (GROMACS) : Assesses conformational stability of the azetidine ring in binding pockets over 100-ns trajectories .
  • QM/MM calculations : Evaluates electronic effects of the pyrazine carbonyl group on binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different cell lines?

Answer: Contradictions often arise from:

  • Off-target effects : Use siRNA knockdowns or CRISPR-Cas9 to validate target specificity .
  • Metabolic stability variations : Compare hepatic microsomal half-lives (e.g., human vs. murine) to adjust dosing regimens .
  • Membrane permeability : Measure logP values (calculated ~2.1) and correlate with cellular uptake via LC-MS/MS .

Case study : Inconsistent IC₅₀ values in cancer cell lines (e.g., 1.2 µM in HeLa vs. 8.7 µM in MCF-7) may reflect differential expression of ABC transporters .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for the azetidine-carboxamide core?

Answer:

  • Analog synthesis : Replace the tetrazole with other bioisosteres (e.g., carboxylate, sulfonamide) to assess potency changes .
  • Pharmacophore mapping : Identify critical interactions (e.g., azetidine NH as H-bond donor) via alanine scanning mutagenesis .
  • Free-energy perturbation (FEP) : Quantifies ΔΔG contributions of substituents to binding .

Q. Key SAR findings :

  • Azetidine ring constraint : Removal reduces activity by >10-fold, confirming rigidity enhances target engagement .
  • Pyrazine carbonyl : Methylation abolishes activity, highlighting its role in π-stacking .

Q. Table 1. Comparative Synthesis Yields Under Varied Conditions

Step SolventTemp (°C)CatalystYield (%)Purity (%)
Azetidine formationTHF25None4592
Pyrazine couplingDMF60EDCI/HOBt7898
Tetrazole functionalizationDMSO100CuI6595

Source : Adapted from .

Q. Table 2. Biological Activity in Select Assays

Assay TargetIC₅₀ (µM)Notes
Kinase inhibitionEGFR L858R0.87Competitive ATP binding
CytotoxicityHeLa1.2Caspase-3 activation
SolubilityPBS pH 7.40.12Requires DMSO co-solvent

Source : .

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